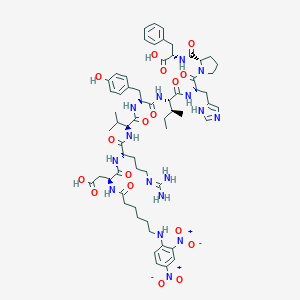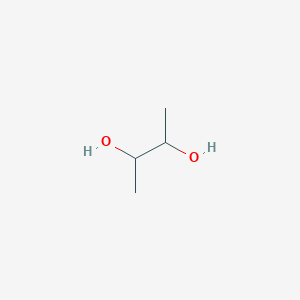
27-Nor-25-ketocholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxy-27-norcholest-5-en-25-one is a chemical compound with the molecular formula C26H42O2 and a molecular weight of 386.6 g/mol. It is also known by other names such as 25-oxo-27-norcholesterol and 27-nor-25-ketocholesterol . This compound is a derivative of cholesterol and is characterized by the presence of a hydroxyl group at the 3-beta position and a ketone group at the 25 position.
Vorbereitungsmethoden
The synthesis of 3beta-Hydroxy-27-norcholest-5-en-25-one typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) to introduce the ketone group at the 25 position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. These methods are designed to produce the compound in bulk quantities for various applications in research and industry.
Analyse Chemischer Reaktionen
3beta-Hydroxy-27-norcholest-5-en-25-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be further oxidized to form a ketone, resulting in 3-keto-27-norcholest-5-en-25-one.
Reduction: The ketone group at the 25 position can be reduced to form 3beta-Hydroxy-27-norcholest-5-en-25-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or acyl chlorides.
Common reagents used in these reactions include PCC, Jones reagent, sodium borohydride (for reduction), and various chlorinating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3beta-Hydroxy-27-norcholest-5-en-25-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in cholesterol metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.
Industry: It is used in the production of various biochemical reagents and as a precursor for the synthesis of other steroids and sterols.
Wirkmechanismus
The mechanism of action of 3beta-Hydroxy-27-norcholest-5-en-25-one involves its interaction with specific molecular targets and pathways. It is believed to influence cholesterol metabolism by acting on enzymes involved in the biosynthesis and degradation of cholesterol. The compound may also interact with nuclear receptors and other proteins that regulate lipid homeostasis and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3beta-Hydroxy-27-norcholest-5-en-25-one can be compared with other similar compounds such as:
3beta-Hydroxy-27-norcholest-5-en-24-one: This compound has a similar structure but with a ketone group at the 24 position instead of the 25 position.
3beta-Hydroxyandrost-5-en-17-one: This compound is a steroid with a hydroxyl group at the 3-beta position and a ketone group at the 17 position.
3beta-Hydroxycholest-5-en-7-one: This compound has a hydroxyl group at the 3-beta position and a ketone group at the 7 position.
Eigenschaften
IUPAC Name |
6-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPQNDSCIEILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-34-0 |
Source


|
| Record name | NSC148870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


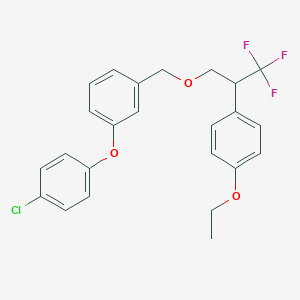
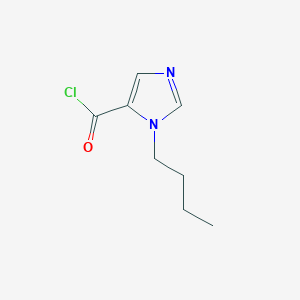


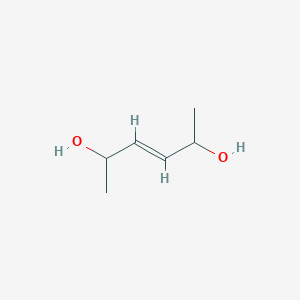
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
